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Compound of Interest

Compound Name: 3-Chloro-4-hydroxybenzaldehyde

Cat. No.: B1581250

An In-Depth Technical Guide to the Molecular Structure and Electronic Properties of 3-Chloro-
4-hydroxybenzaldehyde

Introduction

3-Chloro-4-hydroxybenzaldehyde (3CI4HBA), identified by CAS number 2420-16-8, is a
substituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of a wide
array of organic compounds.[1][2] Its utility spans various sectors, notably in the production of
flavor agents like ethyl vanillin and as a precursor for novel ferrocene hydrazone compounds.
[1] The chemical behavior and synthetic potential of 3CI4HBA are fundamentally governed by
its molecular architecture and the distribution of electrons within the structure. The presence of
three distinct functional groups on the benzene ring—an electron-withdrawing aldehyde group,
an electron-donating hydroxyl group, and an electronegative chloro group—creates a unique
electronic environment that dictates its reactivity and spectroscopic signature.

This technical guide offers a comprehensive exploration of the molecular and electronic
properties of 3-Chloro-4-hydroxybenzaldehyde. We will dissect its structural geometry, delve
into its characterization through key spectroscopic techniques, and analyze its electronic
landscape using theoretical computational methods. The objective is to provide researchers,
scientists, and drug development professionals with a cohesive and in-depth understanding of
this versatile chemical intermediate, grounded in both experimental data and computational
insights.
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Molecular Identity and Physicochemical Properties

The foundational characteristics of a molecule are its identity and bulk physical properties.

These data are critical for handling, characterization, and application.

Table 1. Chemical Identifiers for 3-Chloro-4-hydroxybenzaldehyde

Identifier Value Source
3-chloro-4-

IUPAC Name [2]
hydroxybenzaldehyde

CAS Number 2420-16-8 [11[2][3]

Molecular Formula C7HsCIO2 [1][2][4]

Molecular Weight 156.57 g/mol [41[5][6]
VGSOCYWCRMXQAB-

InChiKey [21[41[7]
UHFFFAOYSA-N

SMILES C1=CC(=C(C=C1C=0)ChO [2]

Table 2: Physicochemical Properties of 3-Chloro-4-hydroxybenzaldehyde

Property Value Source
White to light yellow or pink

Appearance ) [11[3]
solid/powder

Melting Point 133-147 °C [11[3]15][8]

Density ~1.404 g/cm?3 [1119]

Boiling Point 251.1+20.0 °C at 760 mmHg [9]

Molecular Structure and Geometry
Fundamental Structure
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The structure of 3-Chloro-4-hydroxybenzaldehyde consists of a benzene ring substituted at
position 1 with an aldehyde (-CHO) group, at position 4 with a hydroxyl (-OH) group, and at
position 3 with a chlorine (-Cl) atom. This arrangement of substituents is crucial as their
electronic-donating and -withdrawing effects modulate the electron density of the aromatic ring
and influence the molecule's overall properties.

Conformational Analysis and Intramolecular Interactions

The relative orientation of the aldehyde and hydroxyl groups can lead to different conformers.
Computational studies, such as those employing Density Functional Theory (DFT) and
Restricted Hartree-Fock (RHF) methods, are essential for determining the most stable
equilibrium structure.[10] For 3-Chloro-4-hydroxybenzaldehyde, the conformation where the
aldehydic group is in a cis orientation with respect to the hydroxyl group and chlorine is found
to be the most stable.[10] This stability is often influenced by intramolecular hydrogen bonding,
where a weak interaction between the hydroxyl proton and the carbonyl oxygen (O-H::-O) can
occur, which is also suggested by a broad IR band observed around 3180 cm~1.[10]

Caption: Molecular structure of 3-Chloro-4-hydroxybenzaldehyde.

Spectroscopic Characterization: A Validating
Workflow

The elucidation of a definitive molecular structure requires a synergistic approach, combining
theoretical predictions with empirical evidence. Spectroscopic techniques provide this crucial
experimental validation, each probing different aspects of the molecule's physical and
electronic nature. The workflow below illustrates the interplay between computational modeling
and laboratory analysis.
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Caption: Workflow for Spectroscopic and Computational Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a fundamental technique for identifying the
functional groups within a molecule. It operates on the principle that chemical bonds vibrate at
specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds
absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint. For

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b1581250?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

3CIH4HBA, FT-IR is indispensable for confirming the presence of the hydroxyl, aldehyde, and
aromatic components.

Experimental Protocol (KBr Pellet Method):

e Preparation: Thoroughly grind 1-2 mg of the 3-Chloro-4-hydroxybenzaldehyde sample with
~200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and
pestle until a fine, homogeneous powder is obtained.

» Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10
tons) using a hydraulic press to form a thin, transparent KBr pellet.

e Analysis: Place the pellet in the sample holder of the FT-IR spectrometer.

» Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~%, and collect a
background spectrum of air to subtract from the sample spectrum.

Table 3: Characteristic FT-IR Vibrational Frequencies for 3-Chloro-4-hydroxybenzaldehyde
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] ) Expected Frequency o
Vibrational Mode Significance
Range (cm™?)

Confirms the hydroxyl group;
O-H Stretch 3200 - 3400 (broad) broadening is indicative of
hydrogen bonding.[10]

Indicates the C-H bonds of the

C-H Stretch (Aromatic) 3000 - 3100 )
benzene ring.
A strong, sharp peak
characteristic of the carbonyl
C=0 Stretch (Aldehyde) ~1660 - 1700

group in an aromatic aldehyde.
[10]

Multiple bands corresponding
C-C Stretch (Aromatic) 1400 - 1600 to the vibrations of the
benzene ring skeleton.

Confirms the presence of the
C-CI Stretch 600 - 800 _
chloro-substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the precise
carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of
atomic nuclei (primarily *H and 13C). By placing a sample in a strong magnetic field and
irradiating it with radio waves, NMR can distinguish between chemically non-equivalent nuclei,
providing information on connectivity, chemical environment, and stereochemistry.

Experimental Protocol (*H NMR):

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Chloro-4-hydroxybenzaldehyde
in ~0.7 mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

¢ Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a reference
point (& = 0.00 ppm).

e Analysis: Place the NMR tube in the spectrometer.
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o Data Acquisition: Acquire the spectrum, ensuring proper shimming of the magnetic field to
obtain high-resolution signals. Process the resulting free induction decay (FID) with a Fourier
transform to obtain the frequency-domain spectrum.

IH NMR Analysis: The *H NMR spectrum provides a wealth of structural information. Based on
reported data, the following signals are expected[3]:

0 ~9.84 ppm (singlet, 1H): This downfield signal is characteristic of the aldehydic proton (-
CHO).

0 ~7.90 ppm (doublet, 1H): Aromatic proton adjacent to the aldehyde group.

0 ~7.73 ppm (doublet of doublets, 1H): Aromatic proton coupled to two other ring protons.

0 ~7.15 ppm (doublet, 1H): Aromatic proton adjacent to the hydroxyl group.

0 ~6.29 ppm (singlet, 1H): The labile proton of the hydroxyl group (-OH). Its chemical shift
can vary with concentration and solvent.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule.
Molecules with conjugated Tt-systems, like 3CI4HBA, absorb light in the ultraviolet or visible
range, promoting electrons from a lower-energy molecular orbital to a higher-energy one. The
resulting spectrum helps to characterize the conjugated system. The primary transitions
observed are the T » 1* and n - TT* transitions.

Experimental Protocol:

e Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that
does not absorb in the region of interest (e.g., methanol or ethanol).[11]

e Solution Preparation: Prepare a dilute solution of 3-Chloro-4-hydroxybenzaldehyde of a
known concentration.

e Analysis: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent
(the blank) and another with the sample solution.
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o Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) to record the absorbance
spectrum. The wavelength of maximum absorbance (A_max) is a key characteristic. For
similar phenolic aldehydes, a strong 11 — 11* transition is typically observed in the 285-310
nm range.[12][13]

Theoretical and Electronic Properties

Computational chemistry, particularly DFT, provides profound insights into the electronic
landscape of a molecule that are not directly accessible through experimentation.[12]

Frontier Molecular Orbitals (HOMO-LUMO)

Expertise & Causality: The Highest Occupied Molecular Orbital (HOMO) and the Lowest
Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO acts as
an electron donor, while the LUMO acts as an electron acceptor. The energy difference
between them, the HOMO-LUMO gap (AE), is a critical indicator of a molecule's chemical
reactivity, kinetic stability, and the energy required for its lowest-energy electronic transition.[12]
[14] A smaller gap generally implies higher reactivity and a greater ease of charge transfer
within the molecule.[12][15]

4 Molecular Orbitals )

HOMO (HOMO)
(1t bonding)

hv AE = E_LUMO - E_HOMO
m — T* transifion) (Energy Gap)

LUMO (LUMO)
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Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)
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Expertise & Causality: An MEP map is a 3D visualization of the electrostatic potential on the
electron density surface of a molecule. It is an invaluable tool for predicting reactivity.[12] The
map is color-coded to show different charge potentials:

o Red/Yellow: Regions of negative potential (electron-rich), which are susceptible to
electrophilic attack.

» Blue: Regions of positive potential (electron-poor), which are susceptible to nucleophilic
attack.

For 3-Chloro-4-hydroxybenzaldehyde, the MEP surface is expected to show significant
negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, making them
nucleophilic centers.[12][16] Conversely, the aldehydic and hydroxyl hydrogen atoms would
exhibit positive potential, marking them as electrophilic sites.

Mulliken Charge Distribution

Expertise & Causality: Mulliken population analysis is a computational method used to assign a
partial charge to each atom in a molecule.[17] This provides a quantitative measure of the
electron distribution, revealing the effects of electronegative atoms. In 3CI4HBA, the analysis
would show a significant negative partial charge on the oxygen and chlorine atoms and positive
partial charges on the carbon atoms attached to them, as well as on the hydrogen atoms. This
charge distribution is fundamental to understanding the molecule's dipole moment and
intermolecular interactions.

Synthesis and Reactivity Insights

A common and efficient method for synthesizing 3-Chloro-4-hydroxybenzaldehyde is through
the direct chlorination of its precursor, 4-hydroxybenzaldehyde.[3]

Synthetic Protocol Outline:
e 4-hydroxybenzaldehyde is dissolved in a suitable solvent, such as chloroform.[3]

» A chlorinating agent, typically N-chlorosuccinimide (NCS), is added to the solution.[3][18]
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e The reaction mixture is heated (e.g., to 50°C) and stirred for several hours to ensure the
completion of the electrophilic aromatic substitution.[3]

o Following the reaction, the product is isolated and purified, often using techniques like
column chromatography.[3]

The electronic properties discussed previously directly inform its reactivity. The electron-rich
aromatic ring, activated by the hydroxyl group, is prone to electrophilic substitution (as seen in
its synthesis). The MEP map identifies the carbonyl oxygen as a prime site for protonation or
coordination to Lewis acids, while the aldehydic carbon is an electrophilic center for
nucleophilic addition—a key reaction step when 3CI4HBA is used as an intermediate.

Conclusion

3-Chloro-4-hydroxybenzaldehyde is a molecule whose chemical identity is defined by the
interplay of its substituent groups. Its molecular structure has been rigorously established
through a combination of computational modeling and validated by a suite of spectroscopic
techniques including FT-IR, NMR, and UV-Vis. The electronic properties, such as the HOMO-
LUMO energy gap, molecular electrostatic potential, and atomic charge distribution, reveal a
nuanced landscape of reactivity. This detailed characterization provides a robust foundation for
its application in chemical synthesis, enabling researchers to rationally design novel
compounds and optimize reaction pathways in the fields of materials science and drug
development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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